molecular formula C8H13BrN2S B1317985 5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide CAS No. 1049739-66-3

5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide

Cat. No. B1317985
M. Wt: 249.17 g/mol
InChI Key: NWJATRRWOBCETC-UHFFFAOYSA-N
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Description

The compound “5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide” is likely to be a cyclic compound with a seven-membered ring structure, containing a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered carbon ring, a five-membered thiazole ring, and an amine group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive sites in the molecule, such as the amine group and the sulfur atom in the thiazole ring. These sites could undergo various reactions such as alkylation, acylation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, boiling point, and others .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.BrH/c9-8-10-6-4-2-1-3-5-7(6)11-8;/h1-5H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJATRRWOBCETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide

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